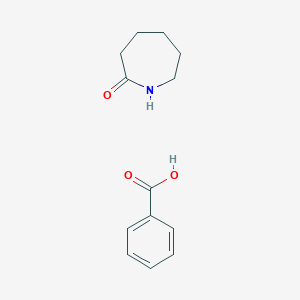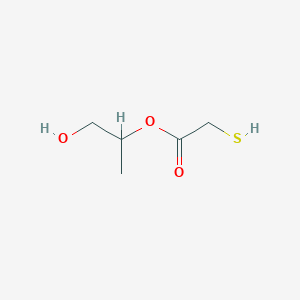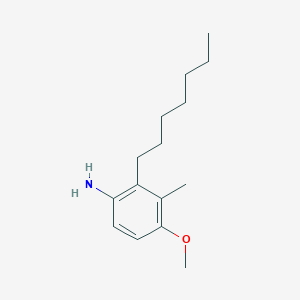
Benzenamine, 2-heptyl-4-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-heptyl-4-methoxy-3-methyl- is an organic compound belonging to the class of aromatic amines It is characterized by a benzene ring substituted with an amine group (NH2), a heptyl chain (C7H15), a methoxy group (OCH3), and a methyl group (CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-heptyl-4-methoxy-3-methyl- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group (NO2) at the desired position.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Alkylation: The heptyl chain is introduced through an alkylation reaction using an appropriate alkyl halide (e.g., heptyl bromide) in the presence of a base such as potassium carbonate (K2CO3).
Methoxylation: The methoxy group is introduced via a methoxylation reaction using methanol (CH3OH) and a suitable catalyst.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide (CH3I) and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of Benzenamine, 2-heptyl-4-methoxy-3-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-heptyl-4-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso (NO) or nitro (NO2) derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents like halogens (Cl, Br) or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Scientific Research Applications
Benzenamine, 2-heptyl-4-methoxy-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-heptyl-4-methoxy-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. The methoxy and methyl groups enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the heptyl chain.
Benzenamine, 4-methoxy-N-methyl-: Similar structure but has a methyl group on the nitrogen atom.
Benzenamine, 2-methoxy-: Lacks the heptyl and methyl groups.
Uniqueness
Benzenamine, 2-heptyl-4-methoxy-3-methyl- is unique due to the presence of the heptyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
171020-96-5 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
2-heptyl-4-methoxy-3-methylaniline |
InChI |
InChI=1S/C15H25NO/c1-4-5-6-7-8-9-13-12(2)15(17-3)11-10-14(13)16/h10-11H,4-9,16H2,1-3H3 |
InChI Key |
SQVKALLGFJNSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=CC(=C1C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


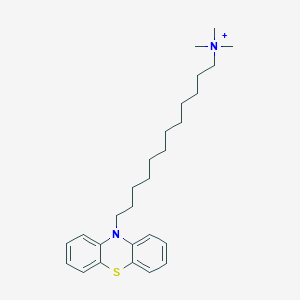

![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)

![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)


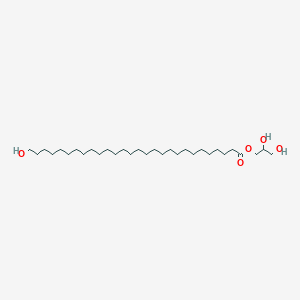
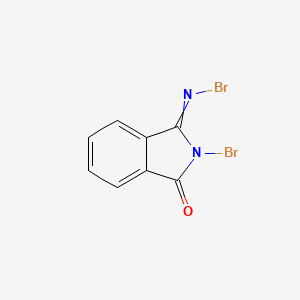

![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)

